![molecular formula C17H23N3O2 B1273709 tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate CAS No. 344566-78-5](/img/structure/B1273709.png)

tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate

Vue d'ensemble

Description

The compound tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate is a chemical entity that belongs to the class of organic compounds known as carbamates. Carbamates are derived from carbamic acid and contain the functional group -O-C(=O)-NR2, where R can be a variety of alkyl or aryl groups. This particular compound features a tert-butyl group, a piperidine ring, and a 4-cyanophenyl moiety, indicating its potential utility in organic synthesis and medicinal chemistry as an intermediate or building block for more complex molecules.

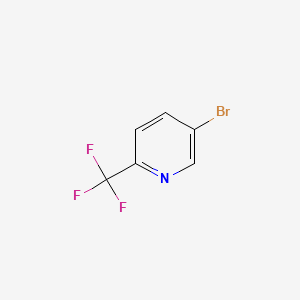

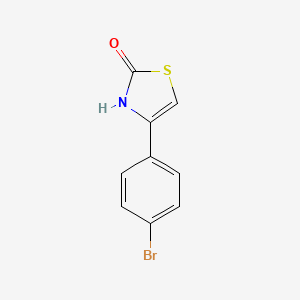

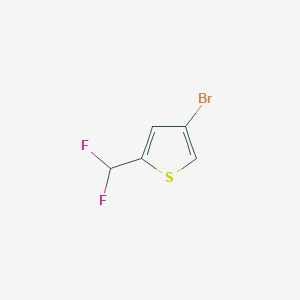

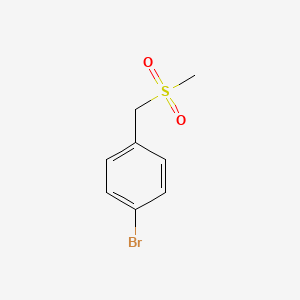

Synthesis Analysis

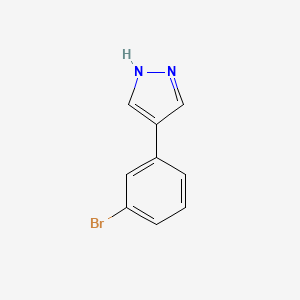

The synthesis of related tert-butyl carbamate compounds has been reported in several studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, demonstrating the versatility of tert-butyl carbamates as building blocks in organic synthesis . Another study describes the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds, through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . These examples suggest that the synthesis of tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate would likely involve similar multi-step synthetic routes, utilizing tert-butyl carbamate and piperidine derivatives as key starting materials.

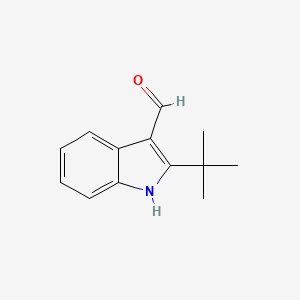

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates and their derivatives has been extensively studied using various spectroscopic and computational methods. Vibrational frequency analysis, FT-IR, and DFT studies have been conducted on tert-butyl N-(thiophen-2yl)carbamate, providing insights into the experimental and theoretical vibrational frequencies, optimized geometric parameters, and molecular orbital energies . Similarly, the crystal structure, DFT study, and vibrational analysis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate have been reported, which includes characterization using NMR, MS, FT-IR, and X-ray diffraction techniques . These studies indicate that a detailed molecular structure analysis of tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate would likely reveal important information about its geometric parameters, vibrational frequencies, and electronic properties.

Chemical Reactions Analysis

Tert-butyl carbamates participate in a variety of chemical reactions, making them valuable intermediates in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to give N-(Boc)hydroxylamines, showcasing their reactivity as N-(Boc)-protected nitrones . The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, highlighting the diverse chemical transformations that tert-butyl carbamate derivatives can undergo . These examples suggest that tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate could also be involved in various chemical reactions, potentially leading to the formation of pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. Studies on related compounds have revealed information about their physicochemical properties through spectroscopic methods and computational analyses. For instance, the synthesis, crystal structure, DFT study, and hirshfeld surface analysis of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid provided insights into the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interactions of the compound . Similarly, the molecular electrostatic potential and frontier molecular orbital analyses of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate were performed using computational methods, which can be used to predict the physical and chemical properties of tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate .

Applications De Recherche Scientifique

-

Pharmaceutical Research

- Application : This compound is used as an intermediate in the synthesis of various drugs and bioactive compounds .

- Method of Application : One example of a synthesis process involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidine. The resulting product is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine (TEA) to form tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-3-yl)carbamate.

-

Cannabinoid Receptor Antagonists

-

Chemical Synthesis

-

PROTAC Development

Propriétés

IUPAC Name |

tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)15-6-4-13(12-18)5-7-15/h4-7,14H,8-11H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKMRJBIMLSKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383443 | |

| Record name | tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |

CAS RN |

344566-78-5 | |

| Record name | tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

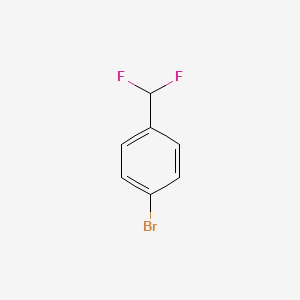

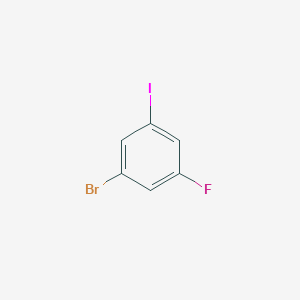

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)